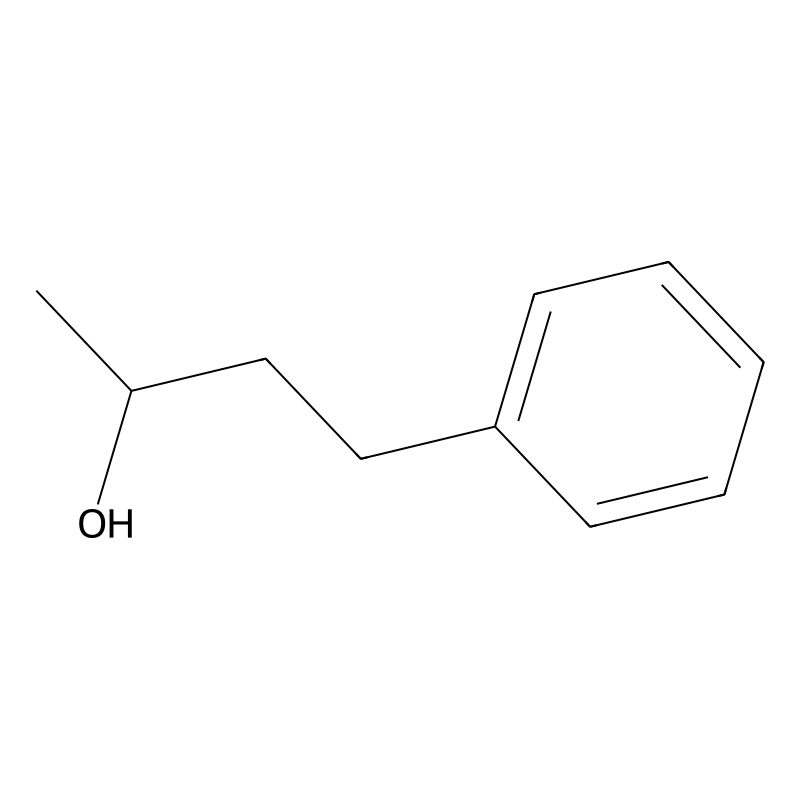

4-Phenyl-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis:

- Asymmetric Catalysis: 4-Phenyl-2-butanol can be used as a substrate in asymmetric catalysis reactions to produce chiral alcohols with high enantioselectivity. This is achieved through the use of chiral catalysts, which selectively promote the formation of one enantiomer over the other [].

Material Science:

- Polymer Synthesis: 4-Phenyl-2-butanol can be used as a starting material for the synthesis of various polymers. When reacted with sulfuric acid, it can form poly(4-phenyl-2-butanol), a type of polyester with potential applications in the development of new materials [].

Analytical Chemistry:

- Chromatographic Analysis: Due to its unique chemical properties, 4-Phenyl-2-butanol can be used as a reference standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) []. This allows researchers to accurately identify and quantify other compounds in a mixture.

4-Phenyl-2-butanol is an organic compound characterized by the molecular formula CHO and a molecular weight of 150.22 g/mol. It appears as a clear, colorless liquid with a floral, aromatic odor reminiscent of peony and mimosa . This compound is known for its solubility in alcohols and oils, while being almost insoluble in water . It has a melting point of 61 °C and a boiling point of 132 °C at 14 mmHg, making it suitable for various chemical applications .

- Racemization: The compound can undergo racemization catalyzed by (η-pentaphenylcyclopentadienyl)RuCl(CO) at room temperature in the presence of a base .

- Alkylation: It serves as a reagent for the direct alkylation of amines with primary and secondary alcohols through biocatalytic hydrogen borrowing .

- Polymerization: When reacted with sulfuric acid, it yields polymeric products .

While specific biological activities of 4-Phenyl-2-butanol are not extensively documented, its structural similarity to other phenolic compounds suggests potential applications in biological systems. Research indicates that it can be synthesized via biocatalytic methods, which may enhance its enantioselectivity for pharmaceutical applications .

Several synthesis methods for 4-Phenyl-2-butanol have been explored:

- Hydrogenation of Benzylidene Acetone: This method involves hydrogenating benzylidene acetone in an alcohol solution under pressure, using catalysts such as platinum oxide or palladium oxide .

- Reduction with Magnesium: The compound can also be synthesized through the reduction of benzylidene acetone using magnesium in methanol .

- Biocatalytic Reduction: A novel hybrid design has been utilized for the biocatalytic synthesis of (S)-4-phenyl-2-butanol, demonstrating the potential for selective synthesis in biological systems .

4-Phenyl-2-butanol finds various applications across different fields:

- Chemical Industry: It is used as a reagent for alkylation reactions and in the preparation of personal care products aimed at malodor reduction .

- Pharmaceuticals: Its potential as a chiral building block makes it valuable in drug synthesis, particularly through biocatalytic processes that enhance selectivity .

- Fragrance Industry: Due to its floral aroma, it is utilized in perfumery and flavoring applications.

Studies on interaction mechanisms involving 4-Phenyl-2-butanol focus on its catalytic properties and reactivity with other compounds. For instance, research has shown that this compound can be involved in hydrogen transfer reactions, indicating its potential role as a catalyst or reactant in various organic transformations .

Several compounds share structural similarities with 4-Phenyl-2-butanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Phenylethanol | CHO | Simpler structure; primarily used in flavoring |

| 4-Methylphenyl-2-butanol | CHO | Contains a methyl group; used in similar applications |

| 3-Phenylpropanol | CHO | Different carbon chain length; less aromatic |

Uniqueness of 4-Phenyl-2-butanol:

4-Phenyl-2-butanol is distinguished by its specific arrangement of functional groups that confer unique reactivity and biological properties compared to similar compounds. Its ability to undergo biocatalytic transformations makes it particularly valuable in synthetic organic chemistry and pharmaceuticals.

Molecular Formula and Structural Characteristics

4-Phenyl-2-butanol is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 grams per mole [1] [3] [8]. The compound is systematically named 4-phenylbutan-2-ol according to International Union of Pure and Applied Chemistry nomenclature [3] [11]. The Chemical Abstracts Service registry number for the racemic mixture is 2344-70-9 [1] [8] [11].

The structural framework of 4-phenyl-2-butanol consists of a four-carbon aliphatic chain with a hydroxyl functional group attached to the second carbon atom and a phenyl ring substituent attached to the fourth carbon [2] [11]. The simplified molecular-input line-entry system representation is CC(O)CCc1ccccc1, clearly indicating the connectivity between atoms [2] [16]. The International Chemical Identifier string is 1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 [2] [11].

The compound belongs to the class of secondary alcohols, where the hydroxyl group is bonded to a carbon atom that is connected to two other carbon atoms [1] [8]. The presence of both the phenyl aromatic ring system and the secondary alcohol functional group confers unique chemical properties to this molecule [1] [3].

Stereochemical Features

The R-(-)-4-phenyl-2-butanol enantiomer is identified by Chemical Abstracts Service number 39516-03-5 [7] [14]. This enantiomer exhibits an optical rotation of [α]₂₀/D 17.0° when measured at a concentration of 1% in chloroform [7]. The S-(+)-4-phenyl-2-butanol enantiomer carries the Chemical Abstracts Service number 22148-86-3 [15].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the configuration at the chiral center determines the spatial arrangement of substituents [11] [14]. The International Chemical Identifier string for the R-enantiomer includes the stereospecific notation /t9-/m1/s1, indicating the absolute configuration [11] [14].

Physical Properties

Physical State and Organoleptic Properties

4-Phenyl-2-butanol exists as a colorless to light yellow oily liquid under standard ambient conditions [1] [8] [13]. The compound exhibits characteristic organoleptic properties, presenting a floral-fruity, herbaceous odor profile [1] [8]. More detailed olfactory analysis describes the scent as floral peony foliage with sweet mimosa heliotrope notes [8].

The liquid nature of this compound at room temperature is consistent with its molecular structure and intermolecular forces [13] [20]. The presence of the hydroxyl group enables hydrogen bonding interactions, while the phenyl ring contributes to van der Waals forces between molecules [1] [8].

Melting and Boiling Points

The melting point of 4-phenyl-2-butanol has been reported with some variation in the literature. One source indicates a melting point of 61°C [8], while another reports the melting point as not available [5]. Computational predictions using the Joback method estimate the melting point at 274.70 K, equivalent to 1.55°C [4].

Boiling point data shows more consistency across multiple sources, with variations primarily due to different pressure conditions. The following table summarizes the boiling point measurements:

| Pressure (mmHg) | Temperature (°C) | Source |

|---|---|---|

| 15 | 123-124 | PubChem [1] |

| 14 | 132 | ChemSynthesis [5] |

| 14 | 132 | ChemicalBook [8] |

| 760 | 239 | TCI [13] |

| 760 | 239 | Fisher Scientific [20] |

The boiling point at reduced pressure (14-15 mmHg) consistently falls within the range of 123-132°C [1] [5] [8]. At atmospheric pressure (760 mmHg), the boiling point is reported as 239°C [13] [20]. Theoretical calculations predict a boiling point of 546.62 K (273.47°C) [4].

Solubility Profile

4-Phenyl-2-butanol demonstrates characteristic solubility behavior typical of secondary alcohols with aromatic substituents. The compound is insoluble in water due to the hydrophobic nature of the phenyl group and the four-carbon aliphatic chain [1] [8] [10]. However, it exhibits excellent solubility in organic solvents and oils [1] [8] [10].

The compound shows particular compatibility with ethanol, being miscible at room temperature [1]. This miscibility with alcoholic solvents is attributed to hydrogen bonding interactions between hydroxyl groups [1] [8]. The solubility in oils makes this compound useful in lipophilic formulations [1] [8].

Density and Refractive Index

Multiple sources report the density of 4-phenyl-2-butanol with slight variations based on measurement conditions. The following table presents density measurements from various sources:

| Density (g/mL) | Temperature | Source |

|---|---|---|

| 0.977-0.983 | Not specified | PubChem [1] |

| 0.970 | 25°C | ChemSynthesis [5] |

| 0.970 | 25°C | ChemicalBook [8] |

| 0.98 | 20°C | TCI [13] |

| 0.970 | 25°C | Sigma-Aldrich [2] |

The refractive index values also show consistency across different sources:

| Refractive Index | Conditions | Source |

|---|---|---|

| 1.514-1.518 | Not specified | PubChem [1] |

| 1.5170 | Not specified | ChemSynthesis [5] |

| 1.52 | Not specified | TCI [13] |

| 1.5140 | n₂₀/D | Sigma-Aldrich [2] |

The refractive index values consistently fall within the range of 1.514-1.520, indicating good measurement reproducibility [1] [2] [5] [13].

Thermodynamic Properties

Enthalpy of Formation

The standard enthalpy of formation for 4-phenyl-2-butanol in the gas phase has been calculated using the Joback group contribution method as -170.71 kilojoules per mole [4]. This negative value indicates that the formation of 4-phenyl-2-butanol from its constituent elements in their standard states is an exothermic process [4].

The enthalpy of formation value reflects the stability of the molecular structure, incorporating the contributions from carbon-carbon bonds, carbon-hydrogen bonds, the carbon-oxygen bond, the oxygen-hydrogen bond, and the aromatic ring system [4]. The relatively large negative value suggests favorable thermodynamic stability of the compound [4].

Enthalpy of Fusion and Vaporization

The enthalpy of fusion for 4-phenyl-2-butanol has been estimated at 16.26 kilojoules per mole using computational methods [4]. This value represents the energy required to convert the solid phase to the liquid phase at the melting point under standard pressure conditions [4].

The enthalpy of vaporization is calculated as 56.42 kilojoules per mole [4]. This parameter quantifies the energy necessary to convert one mole of liquid 4-phenyl-2-butanol to the vapor phase at the boiling point [4]. The relatively moderate value reflects the intermolecular forces present in the liquid phase, primarily hydrogen bonding from the hydroxyl group and van der Waals interactions from the aromatic ring [4].

Gibbs Free Energy

The standard Gibbs free energy of formation for 4-phenyl-2-butanol has been calculated as 6.47 kilojoules per mole [4]. This positive value indicates that the formation of the compound from its elements under standard conditions is thermodynamically unfavorable, requiring energy input [4].

The Gibbs free energy value incorporates both enthalpic and entropic contributions to the thermodynamic stability of the compound [4]. Despite the negative enthalpy of formation, the positive Gibbs free energy suggests that entropy effects play a significant role in determining the overall thermodynamic favorability [4].

Partition Coefficient and Lipophilicity Parameters

The partition coefficient, expressed as the logarithm of the octanol-water partition coefficient (log P), serves as a crucial parameter for understanding the lipophilicity of 4-phenyl-2-butanol. Two values have been reported in the literature using different calculation methods [4] [8].

The Crippen calculation method yields a log P value of 2.000 [4], while another source reports a log P of 2.23 [8]. Both values indicate that 4-phenyl-2-butanol exhibits significant lipophilic character, with a preference for the octanol phase over the aqueous phase [4] [8].

The partition coefficient values reflect the compound's molecular structure, incorporating the hydrophobic contributions from the phenyl ring and the aliphatic carbon chain, balanced against the hydrophilic influence of the hydroxyl group [4] [8]. These lipophilicity parameters are consistent with the observed solubility profile, supporting the compound's insolubility in water and high solubility in organic solvents [4] [8].

Physical Description

XLogP3

Density

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index